molecular formula C7H11NO3 B12407693 n-Tigloylglycine-2,2-d2

n-Tigloylglycine-2,2-d2

Cat. No.: B12407693
M. Wt: 159.18 g/mol
InChI Key: WRUSVQOKJIDBLP-YZOIYXFKSA-N
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Description

n-Tigloylglycine-2,2-d2 is a deuterium-labeled derivative of n-Tigloylglycine. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry. The incorporation of deuterium, a stable isotope of hydrogen, allows for the tracing and quantification of the compound during various experimental processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Tigloylglycine-2,2-d2 involves the deuteration of n-TigloylglycineThe reaction conditions often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high purity and yield. The use of specialized equipment and techniques ensures the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

n-Tigloylglycine-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

n-Tigloylglycine-2,2-d2 has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Tigloylglycine-2,2-d2 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms allow for the tracking of the compound through various metabolic and chemical processes. This helps in understanding the molecular targets and pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Tigloylglycine-2,2-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and quantification during experimental studies. This makes it particularly valuable in research applications where precise tracking of the compound is essential .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2,2-dideuterio-2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid

InChI

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+/i4D2

InChI Key

WRUSVQOKJIDBLP-YZOIYXFKSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)/C(=C/C)/C

Canonical SMILES

CC=C(C)C(=O)NCC(=O)O

Origin of Product

United States

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